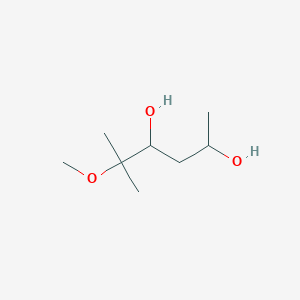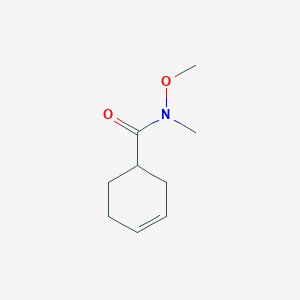
Heptacos-8-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptacos-8-ene is a long-chain hydrocarbon with the molecular formula C27H54 It is an alkene, characterized by the presence of a double bond at the 8th carbon position in its 27-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heptacos-8-ene can be synthesized through various organic synthesis methods. One common approach involves the dehydration of alcohols . For instance, a long-chain alcohol can be dehydrated using an acid catalyst to form the corresponding alkene. Another method involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain this compound.
Análisis De Reacciones Químicas
Types of Reactions
Heptacos-8-ene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: The double bond in this compound can be reduced to form heptacosane, a saturated hydrocarbon.
Substitution: this compound can undergo substitution reactions, particularly at the allylic position (the carbon adjacent to the double bond).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Allylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Major Products
Oxidation: Depending on the extent of oxidation, products can include heptacosanol (alcohol), heptacosanal (aldehyde), or heptacosanoic acid (carboxylic acid).
Reduction: The major product is heptacosane.
Substitution: Allylic bromides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Heptacos-8-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.
Biology: this compound is found in the cuticular hydrocarbons of insects and is studied for its role in chemical communication and as a protective barrier.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.
Industry: It is used in the production of lubricants, waxes, and other industrial products due to its long carbon chain and hydrophobic nature.
Comparación Con Compuestos Similares
Heptacos-8-ene can be compared with other long-chain alkenes, such as:
Heptacos-1-ene: Similar in structure but with the double bond at the 1st carbon position.
Heptacos-9-ene: Similar but with the double bond at the 9th carbon position.
Heptacosane: The fully saturated analog of this compound.
Uniqueness
This compound is unique due to the position of its double bond, which influences its chemical reactivity and physical properties. The location of the double bond can affect the compound’s boiling point, melting point, and interaction with other molecules.
Propiedades
| 121141-88-6 | |
Fórmula molecular |
C27H54 |
Peso molecular |
378.7 g/mol |
Nombre IUPAC |
heptacos-8-ene |
InChI |
InChI=1S/C27H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h15,17H,3-14,16,18-27H2,1-2H3 |
Clave InChI |
HJAAAROXSYMFRJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC=CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl [(4-oxo-1,2,3-benzotriazin-3(4H)-yl)oxy]acetate](/img/structure/B14300952.png)
![Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]-](/img/structure/B14300971.png)
![1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one](/img/structure/B14300993.png)
![N-[2-(Dimethylamino)ethyl]hexanamide](/img/structure/B14301011.png)



